molecular formula C14H11N3O2S B2906581 4-hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide CAS No. 950248-36-9

4-hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide

Cat. No. B2906581
CAS RN: 950248-36-9
M. Wt: 285.32
InChI Key: UHFVCDXTIDEQMY-UHFFFAOYSA-N
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Description

“4-hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide” is a compound that contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have diverse biological activities and are used in various fields such as agrochemicals, industrial, and photographic sensitizers .


Molecular Structure Analysis

The molecular structure of thiazole derivatives, including “4-hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide”, is characterized by a planar thiazole ring. The aromaticity of the ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including our compound of interest, have been recognized for their potent antimicrobial properties. They act against a broad spectrum of microbial pathogens. For instance, sulfathiazole, a thiazole derivative, is widely used as an antimicrobial drug . The structural feature of the thiazole ring contributes to the compound’s ability to inhibit bacterial growth, making it a valuable asset in the development of new antimicrobial agents.

Anticancer and Cytotoxic Activity

Thiazole compounds have been reported to exhibit significant anticancer and cytotoxic activities. A series of thiazole derivatives were synthesized and demonstrated potent effects on human tumor cell lines, including prostate cancer . The presence of the thiazole moiety in these compounds is crucial for their antitumor properties, suggesting that 4-hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide could be explored for potential anticancer applications.

Antioxidant Properties

Thiazole derivatives have also been investigated for their antioxidant capabilities. Some synthesized compounds containing the thiazole ring have shown potent antioxidant activity, which is measured by their ability to scavenge free radicals . This property is essential for protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.

Anti-Inflammatory Activity

The anti-inflammatory activity of thiazole derivatives is another significant area of application. These compounds can modulate the body’s inflammatory response, making them potential candidates for treating inflammatory diseases . The modification of the thiazole structure, as seen in our compound, can lead to the development of new anti-inflammatory drugs with improved efficacy and reduced side effects.

Neuroprotective Effects

Thiazole derivatives have been found to possess neuroprotective effects. They play a role in the synthesis of neurotransmitters and contribute to the normal functioning of the nervous system . This application is particularly relevant in the context of neurodegenerative diseases, where the protection of neuronal integrity is crucial.

Antidiabetic Activity

The thiazole ring is present in various compounds that exhibit antidiabetic activity. These molecules can influence glucose metabolism and insulin sensitivity, making them valuable in the management of diabetes . The exploration of 4-hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide in this context could lead to the development of new therapeutic options for diabetic patients.

Mechanism of Action

Target of Action

The compound 4-hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The primary targets of these compounds are often enzymes or receptors that play crucial roles in various biological processes.

Mode of Action

Thiazole derivatives often interact with their targets by binding to the active site, thereby modulating the target’s activity . This interaction can result in changes to the target’s function, which can have downstream effects on various biological processes.

Biochemical Pathways

Thiazole derivatives are known to influence a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with thiazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Future Directions

Thiazole derivatives continue to be a subject of interest in various fields, including medicinal chemistry . Future research may focus on the synthesis of new thiazole derivatives, including “4-hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide”, and the exploration of their potential applications.

properties

IUPAC Name

2-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-8-6-12(18)10-7-9(2-3-11(10)16-8)13(19)17-14-15-4-5-20-14/h2-7H,1H3,(H,16,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFVCDXTIDEQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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